3-(3,4,5-Trifluorophenyl)pyrrolidine

Description

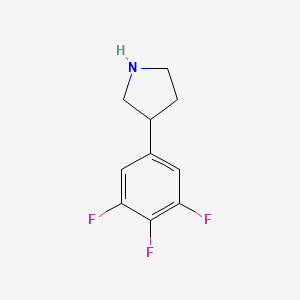

3-(3,4,5-Trifluorophenyl)pyrrolidine is a fluorine-substituted pyrrolidine derivative with the molecular formula C₁₀H₁₀F₃N and a molecular weight of 201.19 g/mol. Its structure features a pyrrolidine ring (a five-membered saturated amine) substituted at the 3-position with a 3,4,5-trifluorophenyl group. Key identifiers include:

- SMILES: C1CNCC1C2=CC(=C(C(=C2)F)F)F

- InChIKey: HHSDWOQIXNBUGL-UHFFFAOYSA-N

The compound is cataloged as a pharmaceutical building block, highlighting its utility in drug discovery and organic synthesis . The trifluorophenyl group enhances lipophilicity and metabolic stability, making it valuable for optimizing pharmacokinetic properties in bioactive molecules.

Properties

IUPAC Name |

3-(3,4,5-trifluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSDWOQIXNBUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)pyrrolidine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Antidiabetic Activity

Research has shown that pyrrolidine derivatives can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A study highlighted the development of pyrrolidine-based inhibitors with significant potency against DPP-IV, suggesting potential applications in treating type 2 diabetes .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| B-XI | 11.32 | Most active derivative in the study |

| Vildagliptin | 4.79 | Standard reference compound |

Anticancer Properties

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives containing the pyrrolidine structure have demonstrated significant cytotoxicity against human cancer cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The trifluorophenyl group contributes to enhanced antimicrobial properties. Studies have reported that pyrrolidine derivatives exhibit potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their utility in developing new antimicrobial therapies .

Case Study 1: Dipeptidyl Peptidase IV Inhibitors

A series of pyrrolidine derivatives were synthesized and screened for DPP-IV inhibition. The most potent compounds showed promising results in lowering blood glucose levels in preclinical models. The structure-activity relationship indicated that modifications to the trifluorophenyl group could enhance inhibitory activity .

Case Study 2: Anticancer Screening

In vitro studies evaluated the effects of various pyrrolidine derivatives on cancer cell lines such as HT-29 and SH-SY5Y. Results indicated that certain compounds exhibited significant antiproliferative effects, with IC50 values lower than those of existing chemotherapeutics .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is critical for its pharmacological applications. Studies suggest that trifluoromethyl-substituted compounds often exhibit enhanced potency against enzymes compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(3,4,5-Trifluorophenyl)pyrrolidine with analogs from the evidence:

Key Observations:

- Fluorine vs. Trifluoromethyl : The 3,4,5-trifluorophenyl group provides a balanced electronic profile (electron-withdrawing fluorine atoms) compared to the sterically demanding trifluoromethyl group in 2-[3-(Trifluoromethyl)phenyl]pyrrolidine. This difference may influence receptor binding and metabolic pathways .

- Functional Groups : Ureido and carboxylic acid groups in the benzodioxol and dimethoxyphenyl derivatives (e.g., 14{4,5} and 14{3,5}) introduce hydrogen-bonding capacity, making them suitable for enzyme inhibition . In contrast, this compound lacks these motifs, positioning it as a versatile scaffold rather than a direct bioactive agent.

- Molecular Weight : Smaller molecular weight (201.19 g/mol) of this compound suggests better bioavailability compared to bulkier analogs (>450 g/mol) .

Biological Activity

3-(3,4,5-Trifluorophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a trifluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₈H₈F₃N

- Molecular Weight : Approximately 201.18 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a trifluorophenyl group at the 3-position.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes .

- Cell Cycle Modulation : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines. For example, it has been observed to cause G2/M phase arrest in HeLa cells at sub-micromolar concentrations .

- Protein Binding Interactions : Computational studies suggest that this compound interacts with specific protein targets, influencing their activity and potentially altering downstream signaling pathways .

Pharmacological Effects

The pharmacological effects of this compound are diverse:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Q & A

Q. What are the established synthetic routes for 3-(3,4,5-Trifluorophenyl)pyrrolidine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrrolidine precursors and 3,4,5-trifluorophenylboronic acid derivatives. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C) can enhance reaction efficiency and reduce side products . Optimization includes:

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Solvent selection : Toluene or THF for improved solubility of fluorinated intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine substitution patterns (δ −120 to −140 ppm for aromatic fluorines). Use CFCl₃ as an internal reference .

- ¹H NMR : Assign pyrrolidine ring protons (δ 2.5–3.5 ppm) and distinguish diastereomers via coupling constants.

- LC-MS : Electrospray ionization (ESI) in positive mode for molecular ion detection (e.g., [M+H]+ at m/z 228). High-resolution MS resolves isotopic clusters for fluorine-rich compounds .

- X-ray crystallography : Resolves stereochemistry; requires single crystals grown via slow evaporation in dichloromethane/hexane mixtures .

Q. How does the electronic environment of the trifluorophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The strong electron-withdrawing effect of the trifluorophenyl group reduces electron density on the pyrrolidine nitrogen, enhancing its susceptibility to alkylation or acylation. Key factors:

- Basicity modulation : pKa of the pyrrolidine nitrogen drops by ~2 units compared to non-fluorinated analogs.

- Reactivity in SN2 reactions : Use polar aprotic solvents (DMF, DMSO) and alkyl halides (e.g., methyl iodide) at 60–80°C .

Advanced Research Questions

Q. What strategies are employed to incorporate this compound into PET radiotracers, and what challenges exist in isotopic labeling?

- Methodological Answer : The compound serves as a precursor for SV2A-targeting radiotracers like [¹¹C]UCB-J. Key steps:

- Isotopic labeling : React this compound with [¹¹C]methyl iodide under basic conditions (K₂CO₃, DMF, 40°C).

- Purification : Semi-preparative HPLC (C18 column, acetonitrile/water).

- Challenges : Rapid decay of ¹¹C (t₁/₂ = 20.4 min) demands automation and high radiochemical yields (>15%) .

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives in agrochemical research?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with fungal CYP51 (target for fungicides).

- QSAR modeling : Correlate substituent effects (e.g., logP, Hammett σ constants) with antifungal activity. Fluorine atoms improve membrane permeability and metabolic stability .

- MD simulations : Assess binding stability of derivatives in lipid bilayers (GROMACS, CHARMM force fields).

Q. What experimental approaches resolve contradictions in catalytic efficiency data when using this compound in asymmetric catalysis?

- Methodological Answer :

- Control experiments : Compare turnover numbers (TONs) under inert (N₂) vs. ambient conditions to rule out oxygen sensitivity.

- Kinetic profiling : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates.

- Steric vs. electronic effects : Vary substituents on the pyrrolidine ring (e.g., methyl vs. tert-butyl) to isolate contributions to enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.